4-Methoxy-5-methyloct-1-ene
Description
4-Methoxy-5-methyloct-1-ene is an unsaturated hydrocarbon featuring an 8-carbon chain (octene) with a terminal double bond at position 1. The molecule is substituted with a methoxy group (-OCH₃) at carbon 4 and a methyl group (-CH₃) at carbon 2. This structure imparts unique physicochemical properties, such as moderate polarity due to the methoxy group and steric effects from the methyl substituent.
Key spectral characteristics inferred from similar compounds include:
Properties
CAS No. |
90246-14-3 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
4-methoxy-5-methyloct-1-ene |
InChI |
InChI=1S/C10H20O/c1-5-7-9(3)10(11-4)8-6-2/h6,9-10H,2,5,7-8H2,1,3-4H3 |
InChI Key |
NFKWZYKXPGLUQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC=C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-methyloct-1-ene can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-5-methyl-1-octanol with a suitable alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of an alkyl halide to form the desired alkene.
Another method involves the dehydration of 4-methoxy-5-methyl-1-octanol using an acid catalyst such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4). This process removes a water molecule from the alcohol, resulting in the formation of the alkene.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-5-methyloct-1-ene may involve large-scale dehydration of 4-methoxy-5-methyl-1-octanol using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of heterogeneous acid catalysts can enhance the efficiency of the dehydration process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-methyloct-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) can convert the alkene to the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4, and osmium tetroxide (OsO4) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C or nickel (Ni) catalysts.
Substitution: NaI in acetone, lithium aluminum hydride (LiAlH4) for reduction of the methoxy group.
Major Products
Oxidation: Epoxides, ketones, and diols.
Reduction: Alkanes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-5-methyloct-1-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving alkenes and methoxy groups.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-methyloct-1-ene depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond is attacked by the oxidizing agent, leading to the formation of an epoxide or ketone. In reduction reactions, the double bond is hydrogenated to form an alkane.
The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. The presence of the methoxy group can also influence the reactivity of the compound by donating electron density through resonance and inductive effects.
Comparison with Similar Compounds
(E,4R,5S)-4-((2-Methoxyethoxy)methoxy)-5-(4-Methoxybenzyloxy)hex-2-enoic Acid (Compound 3)
Structure: Hex-2-enoic acid backbone with methoxyethoxy, methoxybenzyloxy, and carboxylic acid groups. Molecular Weight: 354.35 g/mol (M+H⁺) . Key Differences:
- Functional Groups : Additional polar substituents (carboxylic acid, benzyloxy) enhance solubility in polar solvents (e.g., THF/H₂O) compared to 4-methoxy-5-methyloct-1-ene.
- Reactivity : Acid 3 undergoes hydrolysis under mild acidic conditions (1N HCl) and lithium hydroxide, whereas 4-methoxy-5-methyloct-1-ene’s reactivity is dominated by alkene electrophilicity .
- Spectral Data :
| Property | 4-Methoxy-5-methyloct-1-ene | Compound 3 |
|---|---|---|
| Molecular Weight | ~156.23 g/mol | 354.35 g/mol (M+H⁺) |
| Key Functional Groups | Methoxy, methyl, alkene | Methoxy, carboxylic acid, benzyloxy |
| Boiling Point | Moderate (est. 180–200°C) | Not reported |
| Solubility | Low polarity solvents | Polar solvents (THF/H₂O) |
3-[3-(2-Methoxyethoxy)phenyl]-5-methyl-2-[1-(9H-purin-6-ylamino)ethyl]-3H-quinazolin-4-one (Compound 147)
Structure: Quinazolinone heterocycle with methoxyethoxy, methyl, and purine-aminoethyl groups. Molecular Weight: 487.48 g/mol (M+H⁺) . Key Differences:
- Complexity: The quinazolinone core introduces aromaticity and hydrogen-bonding sites, contrasting with the linear alkene structure of 4-methoxy-5-methyloct-1-ene.
- Synthesis : Requires multi-step alkylation (e.g., toluene-4-sulfonic acid 2-methoxy ethyl ester) and acid deprotection (4N HCl/MeOH), indicating higher synthetic complexity .
| Property | 4-Methoxy-5-methyloct-1-ene | Compound 147 |
|---|---|---|
| Molecular Weight | ~156.23 g/mol | 487.48 g/mol (M+H⁺) |
| Key Functional Groups | Methoxy, methyl, alkene | Quinazolinone, purine-amino, methoxyethoxy |
| Synthetic Steps | Likely 1–2 steps | Multi-step (alkylation, deprotection) |
| Bioactivity | Limited | High (potential medicinal) |
Crystallographic Insights (Unnamed Title Compound)
Structural Features : Crystallized from chloroform, with geometric hydrogen positioning (aromatic C–H = 0.93 Å, methyl C–H = 0.96 Å) .
Comparison :
- Crystallinity : The title compound’s ability to form diffraction-quality crystals suggests higher structural rigidity compared to 4-methoxy-5-methyloct-1-ene, which may remain oily due to lower symmetry.
- Solubility : Recrystallization from chloroform implies moderate polarity, aligning with 4-methoxy-5-methyloct-1-ene’s predicted solubility in halogenated solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
